

Vistusertib (AZD2014) Quality Control Sample Validation Parameters

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Compound Focus: Vistusertib

CAS No.: 1009298-59-2

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The following data is adapted from a validated rapid liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the quantitative analysis of **Vistusertib** in human plasma [1] [2] [3].

Table 1: Precision and Accuracy of Vistusertib QC Samples

QC Level	Nominal Concentration (ng/mL)	Accuracy (% Nominal)	Intra-day Precision (% CV)	Inter-day Precision (% CV)
LLOQ	5	98.7% - 105.7%	≤10.5%	Data not explicitly stated
Low	15	98.7% - 105.7%	≤10.5%	Data not explicitly stated
Medium	400	98.7% - 105.7%	≤10.5%	Data not explicitly stated
High	4,000	98.7% - 105.7%	≤10.5%	Data not explicitly stated

Table 2: Stability of Vistusertib QC Samples under Various Conditions

Stability Type	Matrix	Temperature	Duration	Conclusion
Long-term	Human Plasma	-70 °C	At least 29 months	Stable [1] [3]
Freeze-thaw	Human Plasma	Not specified	Multiple cycles	Stable (specific data in source) [1]
Stock Solution	DMSO	-20 °C	At least 10 months	Stable [1]

Detailed Experimental Protocol

Here is the detailed methodology for the preparation and analysis of **Vistusertib** quality control samples.

Chemical and Reagents

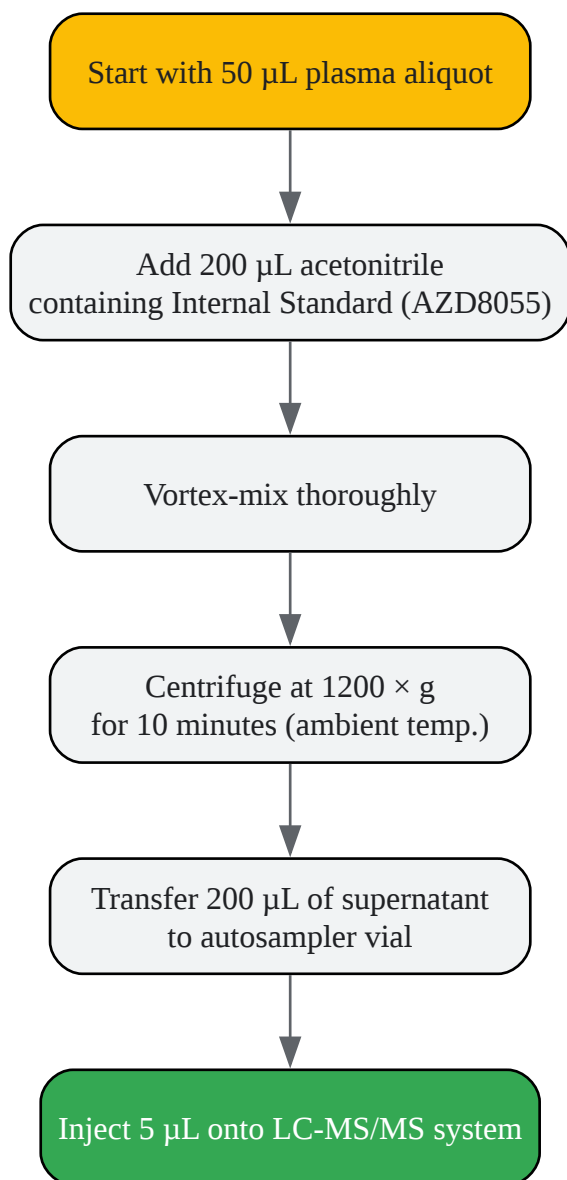
- **Analytes:** **Vistusertib** and the internal standard (IS), AZD8055, with purity >98% [1] [2].
- **Solvents:** HPLC-grade acetonitrile and formic acid [1].
- **Matrix:** Drug-free sodium heparin human plasma [1].

Preparation of Calibration Standards and QC Samples

- **Stock Solutions:** Prepared at 1 mg/mL in DMSO and stored at -20°C [1].
- **Working Solutions:** Prepared fresh daily in 50% acetonitrile-water (v/v) [1].
- **QC Sample Spiking:** Working solutions were spiked into blank human plasma to generate QC samples at LLOQ (5 ng/mL), Low (15 ng/mL), Medium (400 ng/mL), High (4,000 ng/mL), and an Above Upper Limit of Quantitation (AULQ, 40,000 ng/mL) level for dilution integrity assessment [1].

Sample Preparation Procedure

The sample preparation involves protein precipitation, and the workflow is as follows:



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Instrumental Analysis: LC-MS/MS Conditions

- **LC System:** Nexera X2 UHPLC [1].
- **Column:** Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) [1] [2].
- **Column Temperature:** 40°C [1].
- **Mobile Phase:** Acetonitrile - water - formic acid (30:70:0.1, v/v/v) [1].
- **Elution:** Isocratic [1].
- **Flow Rate:** 0.15 mL/min [1].
- **Total Run Time:** 3 minutes [1] [2].

- **Autosampler Temperature:** 5°C [1].
- **Mass Spectrometer:** SCIEX 4500 triple quadrupole [1].
- **Ionization Mode:** Positive electrospray ionization (ESI+) [1].
- **Detection Mode:** Multiple Reaction Monitoring (MRM) [1].
 - **Vistusertib:** m/z 463.1 → 405.1 [1]
 - **Internal Standard (AZD8055):** m/z 466.1 → 408.2 [1]

Validation Protocol Parameters

The method was validated according to FDA guidelines, with the following parameters assessed using the QC samples [1]:

- **Sensitivity:** The Lower Limit of Quantitation (LLOQ) was 5 ng/mL, with a signal-to-noise ratio greater than 10 [1] [3].
- **Selectivity:** Assessed using six different lots of blank heparin plasma. No significant interfering peaks were allowed at the retention times of the analyte and IS [1].
- **Precision and Accuracy:** Determined from intra-day and inter-day runs (n=5 per QC level) across three separate occasions [1].
- **Dilution Integrity:** A QC sample prepared at 40,000 ng/mL (AULQ) was accurately quantified after a 1:10 (v/v) dilution with blank plasma [1].
- **Stability:** Conducted for stock solutions, working solutions, and QC samples in plasma under various conditions, including long-term storage at -70°C and freeze-thaw cycles [1].

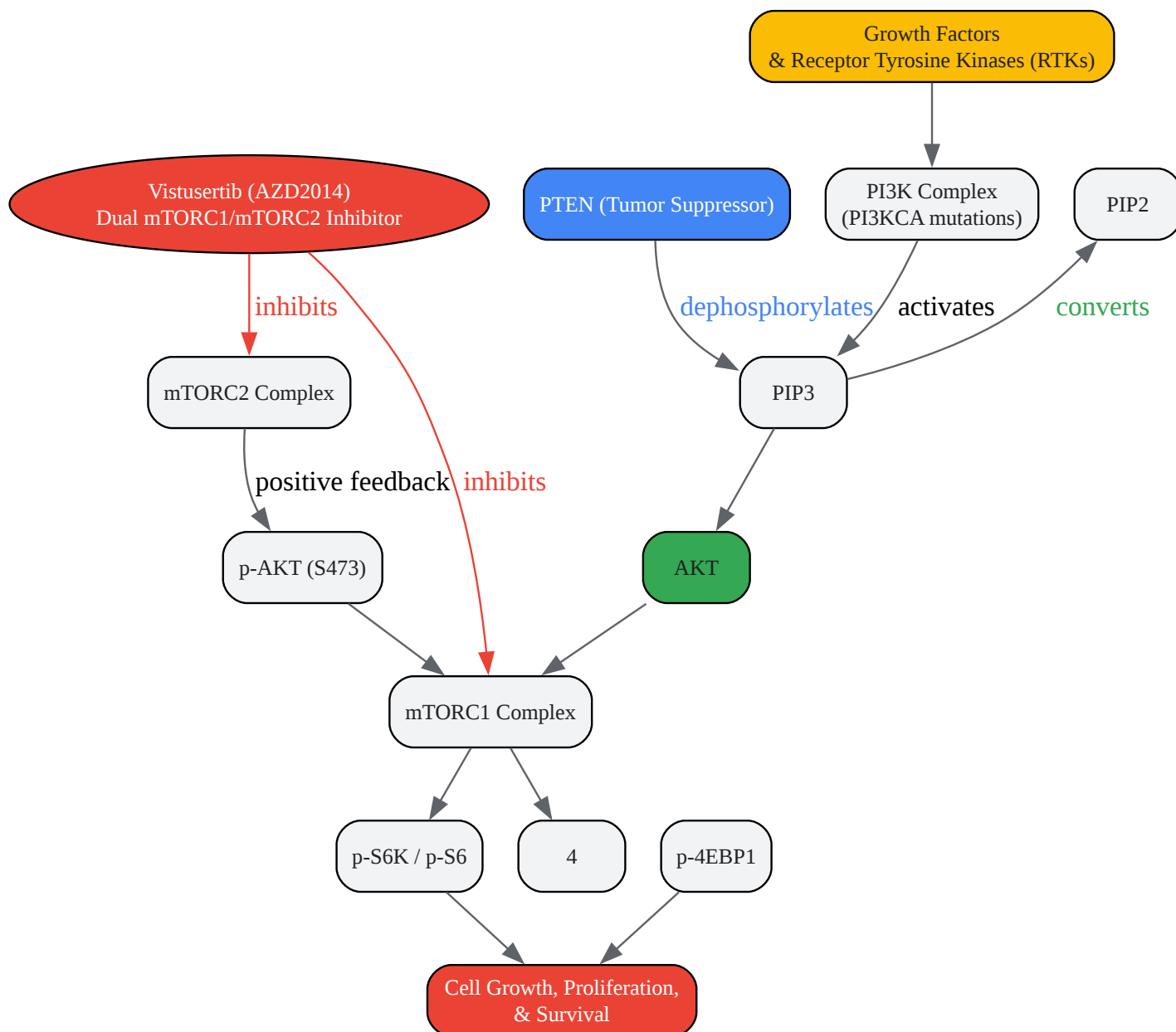
Method Summary and Application

- **Assay Range:** 5 - 5,000 ng/mL [1] [3].
- **Dilution Integrity:** Quantitation is achievable for samples up to 50,000 ng/mL following a 1:10 dilution with blank plasma [1].
- **Clinical Application:** This validated method has been successfully applied to measure plasma concentrations of **Vistusertib** in a patient with a solid tumor receiving a 35 mg twice-daily oral dose [1] [3].

Mechanism of Action and Biological Context

Vistusertib is an orally bioavailable, dual inhibitor of the mTORC1 and mTORC2 complexes [4] [5] [6]. It is a highly selective ATP-competitive catalytic inhibitor of mTOR kinase with an IC₅₀ of 2.8 nM [6]. The

following diagram illustrates its position in the PAM signaling pathway and its mechanism of action.



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References

1. of a rapid liquid chromatography tandem mass... Validation [pmc.ncbi.nlm.nih.gov]
2. Validation of a rapid liquid chromatography tandem mass ... [sciencedirect.com]
3. Validation of a rapid liquid chromatography tandem mass ... [pubmed.ncbi.nlm.nih.gov]
4. Evaluation of the combination of the dual... | Oncotarget [oncotarget.com]
5. : Uses, Interactions, Mechanism of Action | DrugBank Online Vistusertib [go.drugbank.com]
6. Vistusertib (AZD2014) | mTOR inhibitor | Mechanism [selleckchem.com]

To cite this document: Smolecule. [Vistusertib (AZD2014) Quality Control Sample Validation Parameters]. Smolecule, [2026]. [Online PDF]. Available at:

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